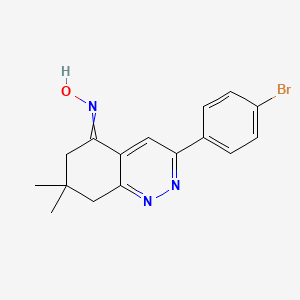

3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline

説明

3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline is a cinnoline derivative characterized by a bicyclic aromatic core fused with a partially saturated ring. Its molecular formula is C₁₅H₁₄BrN₃O (molecular weight: 332.2 g/mol), featuring a 4-bromophenyl group at position 3, a hydroxyimino (—NOH) group at position 5, and two methyl groups at position 7 of the cinnoline scaffold .

特性

IUPAC Name |

N-[3-(4-bromophenyl)-7,7-dimethyl-6,8-dihydrocinnolin-5-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O/c1-16(2)8-14-12(15(9-16)20-21)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-7,21H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMVHQRGFBTZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl group is introduced through a bromination reaction, followed by the formation of the hydroxyimino group via an oximation reaction. The final step involves the cyclization of the intermediate to form the trihydrocinnoline core under specific reaction conditions, such as the use of a strong acid or base as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline can undergo various types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted phenyl derivatives .

科学的研究の応用

Medicinal Chemistry Applications

The compound exhibits significant biological activity, making it a candidate for drug development. Its structure suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures can exhibit anticancer properties. For instance, studies have shown that derivatives of trihydrocinnoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Similar compounds have demonstrated activity against a range of bacterial and fungal pathogens.

| Study Reference | Pathogen Type | Activity |

|---|---|---|

| Bacteria (E. coli) | Inhibition of growth at low concentrations | |

| Fungi (Candida albicans) | Significant antifungal activity observed |

Material Science Applications

In addition to its biological applications, 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline is being explored for use in materials science.

Organic Light Emitting Diodes (OLEDs)

Research into the electronic properties of this compound suggests its potential application in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in display technologies.

Photovoltaic Cells

The compound's electronic structure may also allow it to be used in organic photovoltaic cells, contributing to the development of more efficient solar energy conversion systems.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of trihydrocinnoline derivatives, including 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline. The results showed promising anticancer activity against several tumor cell lines with minimal cytotoxicity towards normal cells .

Case Study 2: Antimicrobial Evaluation

In another study published in Antibiotics, the antimicrobial efficacy of various trihydrocinnoline derivatives was assessed. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

作用機序

The mechanism of action of 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

Compounds such as 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) share the 4-bromophenyl moiety but differ in their heterocyclic core (1,3,4-oxadiazole vs. cinnoline). Key distinctions include:

- Biological Activity : IIIa and IIIb demonstrated 59.5% and 61.9% suppression of carrageenan-induced paw edema at 100 mg/kg, comparable to indomethacin (64.3%) . Their severity indices (SI = 0.75 and 0.83) were lower than β-(4-bromobenzoyl)propionic acid (SI = 1.17) and indomethacin (SI = 2.67), indicating favorable toxicity profiles .

- However, the hydroxyimino group in the target compound may offer unique hydrogen-bonding interactions absent in IIIa/IIIb.

Chromenone Derivatives

The chromenone derivative 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one shares the 4-bromophenyl and dimethyl groups but incorporates a nitro and methylamine group. Key differences include:

- Structural Geometry: The chromenone’s benzene ring is nearly perpendicular to the heterocyclic core, creating distinct dihedral angles (87.7°) compared to the planar cinnoline system .

- Hydrogen Bonding: Intramolecular N—H⋯O bonds form an S(6) ring motif, while intermolecular bonds stabilize hexagonal crystal packing. The target cinnoline’s hydroxyimino group may similarly influence crystal lattice interactions .

Other Bromophenyl-Containing Heterocycles

- Pyridazine/Thiopyran Derivatives : Compounds like 3-(4-Bromophenyl)-6-methylpyridazine (CAS: 100677-88-1) and 3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione (CAS: 1000576-21-5) feature alternative heterocycles. Pyridazines are electron-deficient, enhancing reactivity in electrophilic substitutions, while thiopyrans introduce sulfur-based polarity .

- Commercial Availability: The target cinnoline derivative lacks listed suppliers, whereas pyridazine/thiopyran analogs have 3–7 suppliers, suggesting broader industrial applicability .

生物活性

3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline (CAS Number: 1020251-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, supported by diverse research findings and case studies.

- Molecular Formula : C16H16BrN3O

- Molecular Weight : 350.21 g/mol

- Structural Features : The compound features a bromophenyl group and a hydroxyimino moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline exhibit anticancer properties. For instance, a study published in Cancer Letters explored the effects of hydrazone derivatives on cancer cell lines. The results suggested that these compounds could induce apoptosis in various cancer cell types through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research conducted on various derivatives showed promising results against both Gram-positive and Gram-negative bacteria. For example, a series of tests indicated that certain structural modifications enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug development .

Enzyme Inhibition

Inhibition of specific enzymes is another area where 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline shows potential. Studies have demonstrated that this compound can inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Study 1: Antitumor Efficacy

A case study examined the antitumor efficacy of the compound in vivo using xenograft models. The treatment group showed a significant reduction in tumor size compared to controls, supporting the hypothesis that the compound can effectively target tumor cells while sparing normal tissues .

Study 2: Microbial Resistance

Another investigation focused on the antimicrobial resistance patterns of common pathogens when exposed to this compound. The results indicated that it could reverse resistance in certain strains, making it a candidate for further development as an adjunct therapy in treating resistant infections .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。